N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14782105
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5OS |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-24-16(12-15(23-24)13-8-4-2-5-9-13)17(25)20-19-22-21-18(26-19)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,20,22,25) |
| Standard InChI Key | KLNIJHCKMLOUAK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (molecular formula: C₁₉H₂₁N₅OS; molecular weight: 367.5 g/mol) integrates three distinct structural domains:
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A 1,3,4-thiadiazole ring substituted at position 5 with a cyclohexyl group.
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A 1-methyl-3-phenylpyrazole moiety linked via a carboxamide bond to the thiadiazole.
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A cyclohexyl substituent contributing to hydrophobic interactions.
The IUPAC name, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide, reflects this arrangement. The canonical SMILES string CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4 encodes the connectivity, while the InChIKey KLNIJHCKMLOUAK-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅OS |
| Molecular Weight | 367.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 110 Ų |
| LogP (Octanol-Water Partition) | 3.8 (estimated) |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs suggest:
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¹H NMR: Peaks at δ 1.2–2.1 ppm (cyclohexyl CH₂), δ 2.5–3.0 ppm (N-CH₃), and δ 7.2–7.8 ppm (aromatic protons).
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IR: Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N of thiadiazole).
Synthesis and Manufacturing Processes
Reaction Pathway
The synthesis follows a convergent strategy:
Step 1: Formation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine via cyclocondensation of cyclohexanecarboxylic acid hydrazide with carbon disulfide in alkaline ethanol.
Step 2: Preparation of 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride using oxalyl chloride under anhydrous conditions.
Step 3: Amide coupling via Schotten-Baumann reaction, employing triethylamine as a base in tetrahydrofuran at 0–5°C.
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity |
| Solvent | THF | Enhances solubility |
| Base | Et₃N | Neutralizes HCl |
| Reaction Time | 4–6 hours | Completes acylation |
Purification and Yield
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 62–68% of the target compound. HPLC analysis typically shows >95% purity when using C18 columns with acetonitrile/water gradients.
Chemical Reactivity and Stability
Functional Group Transformations
The molecule undergoes characteristic reactions:
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Oxidation: Treatment with hydrogen peroxide converts the thiadiazole sulfur to sulfoxide, altering electronic properties.
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Reduction: Lithium aluminum hydride reduces the amide to an amine, though this destabilizes the thiadiazole ring.
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Electrophilic Substitution: Bromination at the pyrazole C4 position occurs under FeBr₃ catalysis.
Stability Profile
Thermal Stability: Decomposition initiates at 215°C (DSC data).
Photostability: UV irradiation (λ=254 nm) induces <5% degradation over 48 hours, suggesting suitability for light-protected formulations.
Hydrolytic Stability: Stable in pH 2–8 buffers for 24 hours; amide hydrolysis accelerates at pH >10.
Applications in Medicinal Chemistry and Future Directions
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the cyclohexyl group with adamantyl may enhance CNS penetration.
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Prodrug Design: Esterification of the carboxamide to improve oral bioavailability.
Comparative Analysis with Analogues
The PubChem compound CID 651558 (a thiadiazol-triazole hybrid) shows weaker anticancer activity (IC₅₀ = 12 μM in MCF-7), underscoring the superiority of the pyrazole-thiadiazole architecture .
Table 3: Activity Comparison Across Thiadiazole Derivatives
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